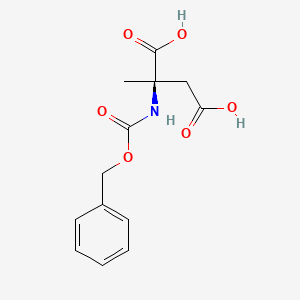
2-(3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl)-6-methoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl)-6-methoxypyridine is a synthetic organic compound that belongs to the class of benzoxaphospholes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl)-6-methoxypyridine typically involves multi-step organic reactions. The starting materials may include tert-butyl-substituted benzene derivatives and methoxypyridine. The key steps often involve:
Formation of the benzoxaphosphole ring: This can be achieved through cyclization reactions involving phosphorus reagents.
Substitution reactions: Introduction of methoxy groups and tert-butyl groups through nucleophilic substitution or electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
2-(3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl)-6-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the phosphorus atom or other parts of the molecule.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce a wide range of functional groups.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in industrial processes.
作用機序
The mechanism of action of 2-(3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl)-6-methoxypyridine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.
類似化合物との比較
Similar Compounds
Similar compounds to 2-(3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl)-6-methoxypyridine may include other benzoxaphospholes with different substituents or related heterocyclic compounds.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both benzoxaphosphole and methoxypyridine moieties. This combination of structural features may confer unique chemical and biological properties, distinguishing it from other similar compounds.
For detailed and specific information, consulting scientific literature and databases is recommended.
特性
分子式 |
C18H22NO3P |
|---|---|
分子量 |
331.3 g/mol |
IUPAC名 |
2-(3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl)-6-methoxypyridine |
InChI |
InChI=1S/C18H22NO3P/c1-18(2,3)23-16-13(20-4)9-7-10-14(16)22-17(23)12-8-6-11-15(19-12)21-5/h6-11,17H,1-5H3 |
InChIキー |
YKAJTAYURKBDBW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)P1C(OC2=C1C(=CC=C2)OC)C3=NC(=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


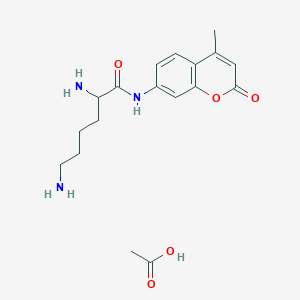
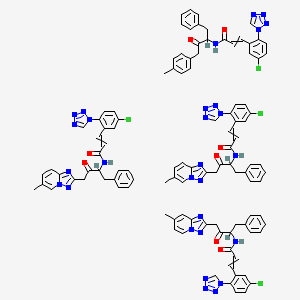
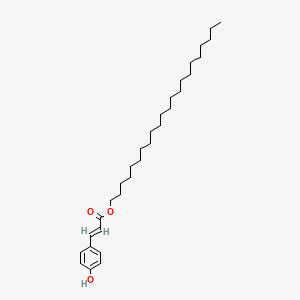
![3-[3,4-Dihydroxy-5-(hydroxymethyl)-2-oxolanyl]-2,6-dioxo-4-pyrimidinecarboxylic acid](/img/structure/B13388208.png)
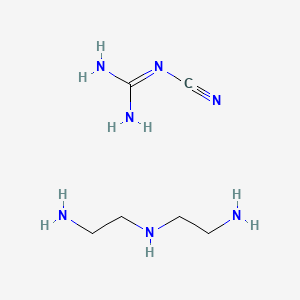
![Butanoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, (2S)-](/img/structure/B13388212.png)
![CarbaMicacid,N-[(3aS,4R,6S,6aR)-tetrahydro-6-hydroxy-2,2-diMethyl-4H-cyclopenta-1,3-dioxol-4-yl]-,phenylMethyl ester](/img/structure/B13388214.png)
![1,1,1-Trifluoro-4-[7-methyl-2-(trifluoromethyl)-6,7-dihydro-5H-1-benzopyran-8-yl]but-3-en-2-one](/img/structure/B13388218.png)
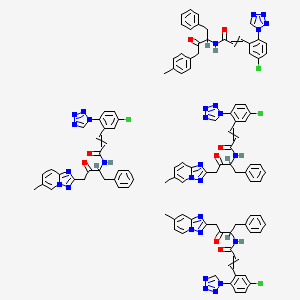
![4-(2,4,6-Trichlorophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;trifluoroborane;fluoride](/img/structure/B13388231.png)
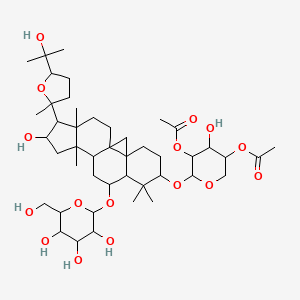

![4-[(4-Amino-4-carboxybutanoyl)amino]benzoic acid](/img/structure/B13388243.png)
